molecular formula C22H22N4O B214086 2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B214086
M. Wt: 358.4 g/mol
InChI Key: WDIXXOMXGWLXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a diphenylacetyl group attached to a piperazine ring, which is further connected to a pyrimidine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.

    Formation of N-Diphenylacetylpiperazine: Diphenylacetyl chloride is then reacted with piperazine to form N-diphenylacetylpiperazine.

    Formation of this compound: Finally, N-diphenylacetylpiperazine is reacted with 2-chloropyrimidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is unique due to its specific combination of the diphenylacetyl group, piperazine ring, and pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

2,2-diphenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C22H22N4O/c27-21(25-14-16-26(17-15-25)22-23-12-7-13-24-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20H,14-17H2

InChI Key

WDIXXOMXGWLXTG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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